
Spectroscopic Profile of 1-Bromo-4-
phenylbutane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 1-Bromo-4-phenylbutane

Cat. No.: B079780 Get Quote

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug

Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
bromo-4-phenylbutane, a key intermediate in various synthetic applications. The document

details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)

characteristics of the compound, presenting the data in a clear, tabular format for easy

reference and comparison. Detailed experimental protocols for acquiring these spectra are also

provided to ensure reproducibility and aid in method development.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for 1-bromo-4-
phenylbutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.29 - 7.15 m 5H - Ar-H

3.41 t 2H 6.7 Br-CH₂-

2.63 t 2H 7.5 Ar-CH₂-

1.91 - 1.81 m 2H - -CH₂-CH₂-CH₂Br

1.78 - 1.68 m 2H - ArCH₂-CH₂-

¹³C NMR (Carbon-13) NMR Data

Chemical Shift (δ) ppm Assignment

141.8 C-Ar (quaternary)

128.4 CH-Ar

128.3 CH-Ar

125.8 CH-Ar

35.3 Ar-CH₂-

33.8 Br-CH₂-

32.7 -CH₂-CH₂-CH₂Br

30.5 ArCH₂-CH₂-

Infrared (IR) Spectroscopy
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Wavenumber (cm⁻¹) Intensity Assignment

3086, 3062, 3026 Medium Aromatic C-H Stretch

2936, 2859 Strong Aliphatic C-H Stretch

1603, 1496, 1454 Medium to Strong Aromatic C=C Bending

747, 698 Strong
Monosubstituted Benzene C-H

Out-of-Plane Bend

646 Strong C-Br Stretch

Mass Spectrometry (MS)
m/z Relative Abundance (%) Assignment

214/212 < 5 [M]⁺ (Molecular Ion)

133 10 [M - Br]⁺

91 100
[C₇H₇]⁺ (Tropylium ion) - Base

Peak

65 ~20 [C₅H₅]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

NMR Spectroscopy
Sample Preparation: Approximately 10-25 mg of 1-bromo-4-phenylbutane is dissolved in 0.6-

0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a standard 5 mm NMR tube.

[1] The solution should be homogeneous and free of any particulate matter. Tetramethylsilane

(TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol: A proton NMR spectrum is acquired on a spectrometer

operating at a frequency of 300 MHz or higher. Standard acquisition parameters include a

spectral width of approximately 12 ppm, a relaxation delay of 1-2 seconds, and a sufficient

number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.[2]
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¹³C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is typically acquired on the same

instrument. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a

larger number of scans (often several hundred to thousands) and a higher sample

concentration (50-100 mg) may be required.[3][4] A proton-decoupled pulse sequence is

commonly used to simplify the spectrum and improve sensitivity. The spectral width is typically

set to 0-220 ppm.[3]

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): For a neat liquid sample like 1-
bromo-4-phenylbutane, the ATR-FTIR technique is highly convenient. A small drop of the

liquid is placed directly onto the surface of the ATR crystal (e.g., diamond or zinc selenide).[5]

[6]

FTIR Spectroscopy Protocol: The spectrum is recorded using an FTIR spectrometer. A

background spectrum of the clean, empty ATR crystal is first collected. The sample is then

applied, and the sample spectrum is recorded over a typical range of 4000-400 cm⁻¹.[5]

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Sample Introduction and Ionization (Gas Chromatography-Mass Spectrometry - GC-MS): 1-
Bromo-4-phenylbutane, being a volatile organic compound, is well-suited for analysis by GC-

MS. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl

acetate) is injected into the gas chromatograph. The GC separates the compound from any

impurities before it enters the mass spectrometer. Electron ionization (EI) at 70 eV is a

standard method for generating ions.

Mass Spectrometry Protocol: The mass spectrometer is set to scan a mass-to-charge (m/z)

range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300). The

data system records the relative abundance of each ion, generating a mass spectrum that is

characteristic of the molecule's structure and fragmentation pattern.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-
bromo-4-phenylbutane.
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Spectroscopic Analysis Workflow
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¹H and ¹³C NMR Correlation Diagram

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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